2-Chloro-3,4-xylyl methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4-xylyl methylcarbamate typically involves the reaction of 2-chloro-3,4-xylenol with methyl isocyanate under controlled conditions . The reaction is carried out in the presence of a catalyst, often a base such as sodium hydroxide, to facilitate the formation of the carbamate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,4-xylyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler carbamate derivatives.
Substitution: Halogen substitution reactions can replace the chloro group with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of simpler carbamate derivatives.
Substitution: Formation of halogen-substituted carbamates.
Scientific Research Applications
2-Chloro-3,4-xylyl methylcarbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying carbamate chemistry.
Biology: Employed in studies of enzyme inhibition, particularly cholinesterase inhibition.
Medicine: Investigated for its potential use in developing new pharmaceuticals with insecticidal properties.
Mechanism of Action
The primary mechanism of action of 2-Chloro-3,4-xylyl methylcarbamate is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting AChE, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the target organism .
Comparison with Similar Compounds
Carbanolate: Another carbamate insecticide with similar properties and uses.
2-Chloro-4,5-xylyl N-hydroxy-N-methylcarbamate: A related compound with similar insecticidal activity.
Uniqueness: 2-Chloro-3,4-xylyl methylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its effectiveness as an insecticide and its relatively low mammalian toxicity make it a valuable compound in pest control .
Properties
CAS No. |
3942-62-9 |
---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
(2-chloro-3,4-dimethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-6-4-5-8(9(11)7(6)2)14-10(13)12-3/h4-5H,1-3H3,(H,12,13) |
InChI Key |
FNAAOMSRAVKQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC(=O)NC)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.